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Compound of Interest

Compound Name: Osanetant

Cat. No.: B1677505 Get Quote

An objective guide for researchers, scientists, and drug development professionals on the

pharmacokinetic properties of two selective, non-peptide neurokinin-3 (NK3) receptor

antagonists: Osanetant (SR-142801) and Pavinetant (AZD-4901, MLE-4901).

Osanetant and pavinetant are both orally active antagonists of the neurokinin-3 (NK3) receptor

and have been investigated for a range of therapeutic applications, including schizophrenia and

menopausal vasomotor symptoms.[1][2] However, the clinical development of both compounds

was discontinued.[2][3] A primary reason cited for the discontinuation of Osanetant was its

poor pharmacokinetic profile.[4] This guide provides a comparative summary of the available

pharmacokinetic data for these two compounds, supported by experimental methodologies and

visual diagrams to aid in understanding their physiological disposition.

Pharmacokinetic Data Summary
The available quantitative pharmacokinetic data for Osanetant and pavinetant are limited due

to the cessation of their development. The following table summarizes the known information.
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Pharmacokinetic
Parameter

Osanetant (SR-142801)
Pavinetant (AZD-
4901/MLE-4901)

Route of Administration Oral[1] Oral[2]

Absorption

Orally bioavailable and brain

penetrating.[1] A two-

compartment pharmacokinetic

model was fitted to a single-

dose study.

A two-compartment model with

first-order absorption and first-

order elimination has been

described.

Distribution Data not publicly available. Data not publicly available.

Metabolism Data not publicly available. Data not publicly available.

Excretion Data not publicly available. Data not publicly available.

Half-life (t½) Data not publicly available. Data not publicly available.

Time to Maximum

Concentration (Tmax)
Data not publicly available. Data not publicly available.

Maximum Concentration

(Cmax)
Data not publicly available. Data not publicly available.

Area Under the Curve (AUC) Data not publicly available. Data not publicly available.

Bioavailability Data not publicly available. Data not publicly available.

Pharmacodynamic Marker
Not explicitly defined in

available data.

IC50 for 50% maximum

testosterone suppression: 230

ng/mL.

Signaling Pathway and Experimental Workflow
Neurokinin-3 (NK3) Receptor Signaling Pathway
Osanetant and pavinetant exert their pharmacological effects by competitively binding to and

blocking the activity of the NK3 receptor, a G-protein coupled receptor (GPCR). The binding of

the endogenous ligand, neurokinin B (NKB), to the NK3 receptor activates a signaling cascade

that is central to various physiological processes.
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NK3 Receptor Signaling Pathway Antagonized by Osanetant and Pavinetant.
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General Experimental Workflow for Pharmacokinetic
Analysis
The following diagram illustrates a generalized workflow for a clinical pharmacokinetic study,

which would be applicable to the evaluation of orally administered compounds like Osanetant
and pavinetant.
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General workflow for a clinical pharmacokinetic study.
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Experimental Protocols
Due to the discontinuation of the clinical development of Osanetant and pavinetant, detailed

experimental protocols from their pharmacokinetic studies are not publicly available. However,

a general methodology for a human pharmacokinetic study of an orally administered drug is

provided below.

Objective: To determine the single-dose pharmacokinetic profile of a drug candidate following

oral administration to healthy human subjects.

Study Design: A single-center, open-label, single-dose study.

Participants: A cohort of healthy adult volunteers meeting specific inclusion and exclusion

criteria.

Methodology:

Informed Consent and Screening: All participants provide written informed consent.

Screening procedures include a physical examination, vital signs, electrocardiogram (ECG),

and clinical laboratory tests.

Dosing: Following an overnight fast, subjects receive a single oral dose of the investigational

drug with a standardized volume of water.

Blood Sampling: Venous blood samples are collected into appropriate anticoagulant tubes at

pre-specified time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours

post-dose). Plasma is separated by centrifugation and stored at -80°C until analysis.

Urine and Feces Collection: All urine and feces are collected for a specified period post-dose

(e.g., 72 hours) to determine the extent of renal and fecal excretion of the parent drug and its

metabolites.

Bioanalytical Method: The concentrations of the parent drug and its major metabolites in

plasma, urine, and feces are determined using a validated high-performance liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method.
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Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated from the plasma

concentration-time data using non-compartmental or compartmental analysis. Key

parameters include:

Cmax (Maximum Plasma Concentration): The highest observed concentration.

Tmax (Time to Cmax): The time at which Cmax is observed.

AUC (Area Under the Curve): The total drug exposure over time, calculated using the

trapezoidal rule.

t½ (Elimination Half-life): The time required for the plasma concentration to decrease by

half.

CL/F (Apparent Total Clearance): The volume of plasma cleared of the drug per unit of

time.

Vd/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to

contain the total amount of an administered drug at the same concentration that it is

observed in the blood plasma.

Safety and Tolerability: Safety is monitored throughout the study by recording adverse

events, vital signs, ECGs, and clinical laboratory tests.

Conclusion
The publicly available pharmacokinetic data for both Osanetant and pavinetant are sparse, a

direct consequence of their discontinued clinical development. While pavinetant has a

population pharmacokinetic model described in the literature, specific ADME parameters are

not readily available. For Osanetant, the data is even more limited, with the primary

information being the qualitative description of a "poor pharmacokinetic profile." The lack of

comprehensive data for these compounds underscores the challenges in drug development

and the importance of favorable pharmacokinetic properties for clinical success. Researchers

interested in the NK3 receptor antagonist class may need to rely on data from compounds that

have progressed further in clinical trials to understand the typical pharmacokinetic profiles of

this drug class.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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